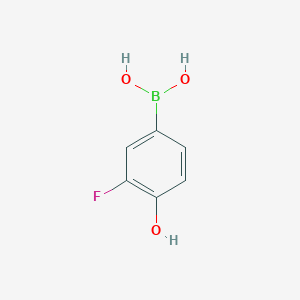

3-fluoro-4-hydroxyphenylboronic acid

Vue d'ensemble

Description

(3-Fluoro-4-hydroxyphenyl)boronic acid is an organic compound with the chemical formula C6H6BFO3. It is a white crystalline solid that is slightly soluble in water and can dissolve in some organic solvents such as chloroform and dimethylformamide . This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

There are several methods to synthesize (3-Fluoro-4-hydroxyphenyl)boronic acid. One common method involves the reaction of 3-fluorophenylboronic acid with hydrochloric acid, followed by hydrolysis to obtain the desired product . Another method involves the reaction of 3-fluoro-4-hydroxyphenylmagnesium bromide with triphenylborane, resulting in the reduction product . These methods typically require careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

(3-Fluoro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of (3-Fluoro-4-hydroxyphenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups, such as hydroxyl or amino groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

3-Fluoro-4-hydroxyphenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting cancer and infectious diseases. Its unique properties enhance the efficacy of drug candidates by facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, a pivotal method in organic synthesis .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of boronic acids, including this compound, exhibit selective cytotoxicity against cancer cells. For instance, studies show that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation. The compound's ability to form reversible covalent bonds with diols allows it to interfere with glycoproteins crucial for tumor growth.

Bioconjugation Techniques

Targeted Drug Delivery

In bioconjugation, this compound is utilized to attach biomolecules to surfaces or other molecules. This application is essential for developing targeted drug delivery systems, which enhance the therapeutic efficacy while minimizing side effects .

Example: PROTACs Development

The compound has been incorporated into proteolysis-targeting chimeras (PROTACs), which leverage the VHL E3 ligase activity to trigger the degradation of specific target proteins. This approach has shown promise in treating various cancers by selectively degrading oncogenic proteins .

Material Science

Development of Advanced Materials

This compound is employed in synthesizing advanced materials such as polymers and nanomaterials. The incorporation of fluorinated compounds often results in materials with enhanced mechanical and thermal properties, making them suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods

this compound plays a significant role in analytical chemistry, particularly in chromatography and spectroscopy. Its reactivity with specific functional groups aids in detecting and quantifying various analytes .

Enzyme Inhibition

Mechanism of Action

Research indicates that this compound exhibits inhibitory activity against certain enzymes, particularly serine/threonine phosphatases. For example, it has been shown to inhibit MptpB, a virulence factor of Mycobacterium tuberculosis, leading to a reduction in bacterial load in vivo models.

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The compound’s boronic acid group acts as a nucleophile, transferring the organic group to the palladium center, which then couples with the electrophilic halide to form the desired product .

Comparaison Avec Des Composés Similaires

(3-Fluoro-4-hydroxyphenyl)boronic acid can be compared with other boronic acids, such as:

4-Hydroxyphenylboronic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.

3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group, leading to different reactivity and applications.

3-Fluorophenylboronic acid: Similar but lacks the hydroxyl group, which can influence its solubility and reactivity.

Activité Biologique

3-Fluoro-4-hydroxyphenylboronic acid (CAS No. 182344-14-5) is an arylboronic acid known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in inhibiting specific enzymes and pathways relevant to diseases such as cancer and tuberculosis.

- Molecular Formula : C₆H₆BFO₃

- Molecular Weight : 155.92 g/mol

- Melting Point : 252°C to 256°C

- Solubility : Slightly soluble in water

- IUPAC Name : (3-fluoro-4-hydroxyphenyl)boronic acid

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against certain enzymes, particularly serine/threonine phosphatases. For instance, compounds in the same class have been shown to selectively inhibit Mycobacterium tuberculosis phosphatases, which are critical for the pathogen's survival and virulence.

- Inhibition of MptpB : A study demonstrated that derivatives of phenylboronic acids, including this compound, can inhibit MptpB, a virulence factor of Mycobacterium tuberculosis. This inhibition was linked to a reduction in bacterial load in vivo models, suggesting potential therapeutic applications against tuberculosis .

- Selectivity and Potency : The introduction of various substituents on the phenyl ring significantly affects the potency and selectivity of these compounds. For example, modifications on the aromatic system have led to compounds with IC₅₀ values in the low micromolar range, indicating strong inhibition against target enzymes while maintaining selectivity over human phosphatases .

Anticancer Activity

The biological activity of boronic acids has also been explored in cancer research. Compounds like this compound have shown promise in selectively targeting cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound's ability to form reversible covalent bonds with diols allows it to interfere with glycoproteins and other biomolecules involved in tumor growth. This mechanism is particularly relevant for cancers that exploit these pathways for progression .

- Case Studies : In vitro studies have reported that phenylboronic acids can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | MptpB (Mycobacterium) | 0.9 | |

| Anticancer Activity | Various Cancer Cell Lines | <10 | |

| Selectivity | Human Phosphatases | >5 |

Safety and Handling

This compound is classified as a hazardous substance with potential skin and eye irritation effects. Proper safety measures should be taken when handling this compound:

- GHS Hazard Statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Propriétés

IUPAC Name |

(3-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNDLOJPYURCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629635 | |

| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-14-5 | |

| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.